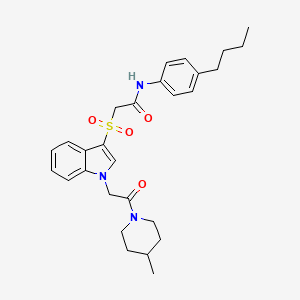

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4S/c1-3-4-7-22-10-12-23(13-11-22)29-27(32)20-36(34,35)26-18-31(25-9-6-5-8-24(25)26)19-28(33)30-16-14-21(2)15-17-30/h5-6,8-13,18,21H,3-4,7,14-17,19-20H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIZNYUPMHCRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a sulfonamide group, and a piperidine derivative. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.

- Modulation of Receptor Activity : The presence of piperidine rings often correlates with modulation of neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

1. Antimicrobial Activity

A study conducted on a series of indole-based compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

In vitro studies have shown that similar sulfonamide derivatives can induce apoptosis in various cancer cell lines. For instance, a related compound was observed to activate caspase pathways leading to programmed cell death in breast cancer cells . This suggests that this compound may also possess anticancer properties.

3. Neuroprotective Effects

Research on piperidine derivatives has indicated neuroprotective effects through the modulation of neurotransmitter systems. These compounds have been shown to enhance cognitive function in animal models by increasing levels of acetylcholine in the brain .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-butylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide may exhibit significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by:

- Inhibiting cell proliferation : Compounds with similar structures have been demonstrated to inhibit key pathways involved in cancer progression.

- Inducing apoptosis : The mechanisms may involve interaction with specific enzymes or receptors that regulate cell survival .

Pharmacological Studies

Pharmacological studies have highlighted the potential of this compound in targeting specific biological pathways associated with cancer. It may influence signaling pathways that are critical for cancer cell growth and survival, making it a candidate for further development in cancer therapeutics .

Case Studies

Several studies have focused on related compounds that share structural similarities with this compound:

Comparison with Similar Compounds

Substituent Analysis of the Indole Core

The target compound features a sulfonylacetamide group at the indole 3-position. This distinguishes it from analogs with sulfanylacetamide (e.g., : N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide). The sulfonyl group (SO₂) is more electron-withdrawing than the sulfanyl (S) group, which may alter binding affinity to targets like enzymes or receptors .

Modifications at the Acetamide Terminus

Variations in the Piperidine/Azepane Moiety

Heterocyclic and Fused-Ring Systems

- : Features a hexahydrobenzothieno[2,3-d]pyrimidine scaffold, which replaces the indole core entirely. This fused-ring system may enhance rigidity and π-π stacking interactions but reduces synthetic accessibility .

- : Incorporates a triazole-thioether group, diverging significantly from the sulfonamide linkage in the target compound. Triazoles often improve metabolic stability but may reduce electrophilic reactivity .

Pharmacokinetic and Physicochemical Properties (Hypothetical)

While explicit data are unavailable, inferences can be drawn from structural analogs:

Research Implications and Gaps

- Target Selectivity : The sulfonyl group may enhance selectivity for sulfhydryl-containing enzymes compared to sulfanyl analogs .

- Synthetic Challenges : The 4-methylpiperidin-1-yl-2-oxoethyl side chain requires precise regiochemical control, as seen in similar syntheses (e.g., ’s tert-butylphenyl derivative) .

- Biological Data: No activity or toxicity data are provided in the evidence, limiting direct comparisons. Future studies should prioritize assays against relevant therapeutic targets.

Preparation Methods

Indole Core Synthesis

The indole scaffold serves as the foundational structure for this compound. Modern synthetic approaches leverage catalytic methods to construct the indole ring efficiently. A prominent method involves the Fischer indole synthesis , where phenylhydrazine reacts with a carbonyl compound (e.g., ketones or aldehydes) under acidic conditions to form the bicyclic indole system. For instance, cyclization of 2-alkylanylaniline derivatives using platinum-based catalysts (e.g., PtCl₄) at room temperature yields 2-substituted indoles with high regioselectivity. Alternative routes employ hypervalent iodine(III) reagents, such as phenyliodonio sulfamate (PISA), to facilitate C–H amination and intramolecular cyclization of 2-alkenylanilines in aqueous acetonitrile. These methods ensure scalability and compatibility with subsequent functionalization steps.

Sulfonation at the Indole 3-Position

The sulfonyl group at the indole’s 3-position is introduced through a two-step sequence:

- Thiolation : Electrophilic substitution at C3 using sulfur trioxide (SO₃) or thiolation reagents (e.g., P₂S₅) generates 3-mercaptoindole derivatives.

- Oxidation : Treating the thiol intermediate with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfide (–S–) to a sulfonyl group (–SO₂–).

Optimization Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Thiolation | P₂S₅ | Toluene | 110°C | 78% |

| Oxidation | H₂O₂ (30%) | CH₂Cl₂ | 0°C → RT | 92% |

Acetamide Coupling via Sulfonyl Chloride Intermediate

The sulfonyl group is functionalized with the acetamide side chain through nucleophilic acyl substitution:

- Sulfonyl Chloride Formation : Reacting the sulfonic acid derivative with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the –SO₃H group to –SO₂Cl.

- Acetamide Installation : Treating the sulfonyl chloride with 2-amino-N-(4-butylphenyl)acetamide in the presence of a base (e.g., triethylamine) facilitates coupling, yielding the final product.

Reaction Conditions :

- Molar Ratio : 1:1.2 (sulfonyl chloride:amine)

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Temperature : 0°C → room temperature, 12–24 hours

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved via:

- ¹H/¹³C NMR : Key signals include the indole aromatic protons (δ 7.2–7.8 ppm), piperidine methyl group (δ 1.1–1.3 ppm), and sulfonyl resonance (δ 3.5–3.7 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 495.6 [M+H]⁺.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste:

- Continuous Flow Reactors : Enhance heat/mass transfer during exothermic steps (e.g., chloroacetylation).

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF).

- Catalytic Recycling : Recover palladium catalysts from coupling steps using immobilized ligands.

Q & A

Q. What are the key synthetic challenges and optimized reaction conditions for synthesizing this compound?

- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the indole moiety, alkylation of the piperidine ring, and coupling of the acetamide group. Key steps include:

- Sulfonylation : Use of sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere) with polar aprotic solvents like DMF to enhance nucleophilic attack .

- Piperidine functionalization : Reaction with 4-methylpiperidine derivatives requires temperature control (60–80°C) and catalysts such as triethylamine to optimize yield .

- Purification : Column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer :

- Spectroscopic techniques :

- NMR (¹H/¹³C) : Assign peaks for the indole (δ 7.2–8.1 ppm), sulfonyl (δ 3.1–3.5 ppm), and piperidine (δ 1.2–2.8 ppm) groups .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 527.23 vs. observed 527.21) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) verifies purity and detects byproducts .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates .

- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against S. aureus or E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across studies?

- Methodological Answer :

- Orthogonal assays : Compare biochemical (e.g., enzyme inhibition) vs. cellular (e.g., proliferation) assays to confirm target specificity .

- Dose-response curves : Use Hill slopes to assess cooperativity or off-target effects .

- Structural analogs : Synthesize derivatives (e.g., modifying the piperidine or indole groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Methodological Answer :

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Computational docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., GPCRs or kinases) to predict binding modes .

- CRISPR-Cas9 screens : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .

Q. How can metabolic stability and pharmacokinetics (PK) be evaluated in preclinical models?

- Methodological Answer :

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life .

- Plasma protein binding : Ultrafiltration assays quantify free vs. bound fractions .

- In vivo PK : Administer to rodents (IV/PO) and collect plasma for LC-MS/MS analysis of Cmax, Tmax, and AUC .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

- Methodological Answer :

- Standardize assay conditions : Control for cell passage number, serum concentration, and incubation time .

- Validate apoptosis markers : Use annexin V/PI staining or caspase-3 activation to confirm mechanism .

- Cross-lab validation : Collaborate with independent labs using blinded samples to eliminate bias .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Sulfonylation | SO₂Cl₂, DMF, 0–5°C, 12h | Use molecular sieves to absorb HCl |

| Piperidine coupling | 4-Methylpiperidine, Et₃N, 60°C, 24h | Pre-activate with HOBt/DCC |

| Final purification | Ethanol/water (3:1), recrystallization | Slow cooling enhances crystal purity |

Q. Table 2. Biological Assay Conditions

| Assay Type | Protocol Highlights | Positive Controls |

|---|---|---|

| Kinase inhibition | 10 µM ATP, 30 min incubation | Staurosporine (IC₅₀ ~1 nM) |

| MIC (Antimicrobial) | Mueller-Hinton broth, 18h at 37°C | Ciprofloxacin (MIC ~0.5 µg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.